4-Chloro-2-(trifluoromethoxy)benzoyl chloride

Descripción general

Descripción

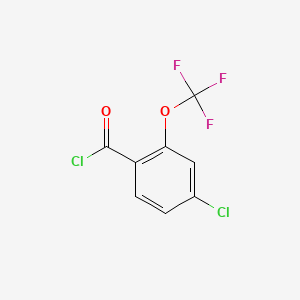

4-Chloro-2-(trifluoromethoxy)benzoyl chloride is an organic compound with the molecular formula C8H3Cl2F3O2 and a molecular weight of 259.01 g/mol . It is a member of the benzoyl chloride family and is characterized by the presence of a chloro group and a trifluoromethoxy group attached to a benzene ring . This compound is primarily used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(trifluoromethoxy)benzoyl chloride typically involves the chlorination of 4-Chloro-2-(trifluoromethoxy)benzoic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions . The general reaction scheme is as follows:

4-Chloro-2-(trifluoromethoxy)benzoic acid+SOCl2→4-Chloro-2-(trifluoromethoxy)benzoyl chloride+SO2+HCl

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but is scaled up to accommodate larger quantities. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

4-Chloro-2-(trifluoromethoxy)benzoyl chloride undergoes several types of chemical reactions, including:

Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water, it hydrolyzes to form 4-Chloro-2-(trifluoromethoxy)benzoic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols.

Hydrolysis: This reaction occurs under acidic or basic conditions, with water acting as the nucleophile.

Major Products Formed

Amides: Formed from the reaction with amines.

Esters: Formed from the reaction with alcohols.

Thioesters: Formed from the reaction with thiols.

4-Chloro-2-(trifluoromethoxy)benzoic acid: Formed from hydrolysis.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

4-Chloro-2-(trifluoromethoxy)benzoyl chloride serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting inflammatory and analgesic pathways. Its trifluoromethoxy group enhances the biological activity of the final products.

Case Study: Synthesis of Anti-inflammatory Drugs

Research has demonstrated that incorporating the trifluoromethoxy group into drug candidates can significantly improve their lipophilicity and bioavailability, leading to more effective therapeutic agents. For instance, derivatives synthesized from this compound have shown promising results in preclinical trials for treating chronic pain conditions.

Agrochemical Development

This compound plays a significant role in formulating agrochemicals, including herbicides and fungicides. The trifluoromethoxy group contributes to the efficacy and selectivity of these compounds, enhancing pest control measures.

Case Study: Development of Selective Herbicides

Studies indicate that herbicides developed using this compound exhibit improved selectivity towards target weeds while minimizing damage to crops. This selectivity is attributed to the unique electronic properties imparted by the trifluoromethoxy moiety.

Material Science

In material science, this compound is utilized for producing advanced materials such as polymers and coatings that require enhanced thermal and chemical stability. Its incorporation can lead to materials with superior performance in harsh environments.

Data Table: Material Properties

| Property | Value |

|---|---|

| Thermal Stability | High |

| Chemical Resistance | Excellent |

| Application Areas | Coatings, Polymers |

Fluorinated Compounds Research

This compound is valuable in studying fluorinated compounds known for their unique properties. Researchers utilize it to explore new fluorinated derivatives applicable in various fields, including electronics and specialty chemicals.

Analytical Chemistry

The compound is also employed as a reagent in analytical chemistry, particularly in developing new methods for detecting and quantifying other chemical substances. Its reactivity allows for creating derivatives that can be easily analyzed.

Example Application: Derivative Formation

The ability of this compound to react with amines and alcohols facilitates the formation of derivatives useful in analytical assays, enhancing detection sensitivity for target analytes.

Mecanismo De Acción

The mechanism of action of 4-Chloro-2-(trifluoromethoxy)benzoyl chloride primarily involves its reactivity as an acyl chloride. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction .

Comparación Con Compuestos Similares

Similar Compounds

- 4-Chloro-2-(trifluoromethyl)benzoyl chloride

- 4-Chloro-2-(difluoromethoxy)benzoyl chloride

- 4-Chloro-2-(trifluoroethoxy)benzoyl chloride

Uniqueness

4-Chloro-2-(trifluoromethoxy)benzoyl chloride is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of compounds that require specific reactivity and stability profiles .

Actividad Biológica

4-Chloro-2-(trifluoromethoxy)benzoyl chloride is a chemical compound that has garnered attention due to its unique structural features and potential applications in medicinal chemistry. This article examines the biological activity of this compound, focusing on its synthesis, reactivity, and relevant case studies that highlight its pharmacological potential.

Chemical Structure and Properties

The molecular structure of this compound includes a benzoyl chloride functional group, which enhances its reactivity through nucleophilic substitution reactions. The trifluoromethoxy group increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is crucial for its role as an intermediate in organic synthesis, particularly in developing pharmaceuticals and agrochemicals .

Synthesis

The synthesis of this compound typically involves several steps, including:

- Formation of Benzoyl Chloride : Reaction of benzoic acid derivatives with thionyl chloride or oxalyl chloride.

- Introduction of Trifluoromethoxy Group : Utilizing trifluoromethoxylation techniques to incorporate the trifluoromethoxy substituent.

- Chlorination : Introduction of the chloro group through electrophilic aromatic substitution.

These methods allow for the generation of this compound with high purity and yield, making it suitable for further biological evaluations.

Antiviral Properties

Recent studies have indicated that compounds structurally similar to this compound exhibit significant antiviral activity. For example, a related compound demonstrated efficacy against SARS-CoV-2 with an EC50 value of 1.00 μM and lower cytotoxicity (CC50 = 4.73 μM). The mechanism of action involved modulating autophagy processes in host cells, highlighting the potential for similar activity in related compounds .

Structure-Activity Relationships (SAR)

Research into structure-activity relationships has shown that modifications to the benzoyl moiety can significantly affect biological activity. For instance, changes in substituents on the aromatic ring can enhance or diminish antiviral efficacy. Compounds with electron-withdrawing groups demonstrated improved activity against viral replication, suggesting that fine-tuning the electronic properties of the compound can optimize its pharmacological profile .

Case Studies

- Antimalarial Activity : A study evaluated various benzoyl derivatives against Plasmodium falciparum, revealing that certain modifications led to enhanced antimalarial activity. The findings suggest that incorporating fluorinated groups can improve drug efficacy against resistant strains .

- Cytotoxicity Studies : In vitro assays have shown that several derivatives of benzoyl chlorides exhibit varying degrees of cytotoxicity against cancer cell lines. For example, compounds with a similar structure exhibited GI50 values as low as 10 nM against leukemia cell lines, indicating potent biological activity .

Data Summary

| Compound Name | Activity Type | EC50/CC50 Values | Notes |

|---|---|---|---|

| This compound | Antiviral | EC50 = 1.00 μM | Effective against SARS-CoV-2 |

| Related Benzoyl Derivative | Antimalarial | GI50 = 10 nM | Active against P. falciparum |

| Fluorinated Benzoyl Compound | Cytotoxicity | CC50 = 4.73 μM | Exhibited lower cytotoxicity |

Propiedades

IUPAC Name |

4-chloro-2-(trifluoromethoxy)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2F3O2/c9-4-1-2-5(7(10)14)6(3-4)15-8(11,12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYZNCCXCNJYIHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)OC(F)(F)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.